1,2-Dimethylcyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

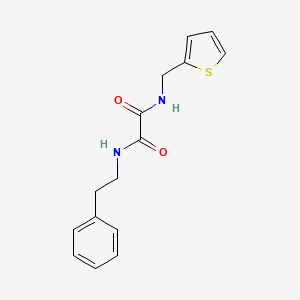

1,2-Dimethylcyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 . It is used in research and development .

Synthesis Analysis

The synthesis of 1,2-disubstituted cyclopentadienes, which could be related to this compound, involves a sequence of three reactions: Pd-catalyzed haloallylation of alkynes, Pd-catalyzed cross-coupling, and Ru-catalyzed ring-closing metathesis .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentane ring with two methyl groups attached at the 1 and 2 positions, and a carboxylic acid group attached at the 1 position .Physical And Chemical Properties Analysis

This compound has a boiling point of 83-85 °C (at a pressure of 2 Torr) and a predicted density of 1.020±0.06 g/cm3 . Its pKa value is predicted to be 5.01±0.40, indicating that it behaves as a weak acid in solution .Aplicaciones Científicas De Investigación

Intermolecular Hydrogen Bonding : Research by Wash et al. (1997) explored the hydrogen bonding between amide and carboxylic acid groups in a compound similar to 1,2-Dimethylcyclopentane-1-carboxylic acid. This study contributes to understanding molecular recognition and interaction in compounds like this compound (Wash, Maverick, Chiefari, & Lightner, 1997).

Synthesis and Resolution : Gong (2007) summarized different synthesis routes for 2,2-Dimethylcyclopropane Carboxylic Acid, which is structurally related to this compound. This research is significant for understanding the production methods of such compounds (Gong, 2007).

Cyclopropene Synthesis : Franck-Neumann, Miesch, & Kempf (1989) studied the synthesis of 3-cyclopentenols from methyl 3,3-dimethylcyclopropene-1-carboxylate. Their work contributes to the knowledge of chemical transformations relevant to this compound derivatives (Franck-Neumann, Miesch, & Kempf, 1989).

Structural Elucidation of Carboxylic Acids : Seidel et al. (2020) focused on halogenated carboxylic acids, elucidating their structure and intermolecular interactions. This research provides insights into the structural properties of compounds like this compound (Seidel, Nöthling, Goddard, & Lehmann, 2020).

Amide Formation Mechanism : A study by Nakajima & Ikada (1995) on the mechanism of amide formation in aqueous media using carbodiimide hydrochloride is relevant for understanding chemical reactions involving carboxylic acids like this compound (Nakajima & Ikada, 1995).

Kolbe Electrolysis in Organic Synthesis : Schäfer (1990) discussed the use of Kolbe electrolysis for decarboxylation of carboxylic acids, which is pertinent for understanding reactions involving this compound (Schäfer, 1990).

Synthesis of Cyclopentane Carboxylic Acid Derivatives : Research by Li (2009) on the synthesis and characterization of glycosyl esters of cyclopropane carboxylic acid provides insights into the chemical behavior and applications of cyclopentane carboxylic acid derivatives (Li, 2009).

Propiedades

IUPAC Name |

1,2-dimethylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-4-3-5-8(6,2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMSFZKDBXONOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[3-(Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole](/img/structure/B2733900.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2733902.png)

![N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2733905.png)

![2-[1-(Bromomethyl)cyclobutyl]oxane](/img/structure/B2733907.png)

![(E)-2-cyano-N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733908.png)

![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2733909.png)

![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733910.png)

![1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2733917.png)